molecular formula C13H19NO3 B8623872 N-butyl-2,3-dimethoxybenzamide CAS No. 500789-57-1

N-butyl-2,3-dimethoxybenzamide

Cat. No.: B8623872
CAS No.: 500789-57-1
M. Wt: 237.29 g/mol
InChI Key: IJUQKMXTGSUKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2,3-dimethoxybenzamide is a valuable chemical building block in organic and medicinal chemistry research. Its core research value lies in its application as a key precursor in the synthesis of complex heterocyclic structures. Specifically, the N-butylamide group in related 2-benzyloxy-N-butylbenzamides has been shown to successfully promote the [1,2]-Wittig rearrangement of substituted aryl benzyl ethers . This reactivity is a critical step in routes aimed at constructing 3-arylphthalide natural products, which exhibit various bioactivities such as plant growth inhibition and antifungal effects, and 3-aryl-3-hydroxyisoindolinones, a class of compounds with promising anticancer activity . For researchers, this compound offers a pathway to access these pharmacologically interesting scaffolds. The mechanism of action in its role as a rearrangement substrate involves the deprotonation of the benzylic position adjacent to the ether oxygen, leading to a [1,2]-anionic shift that forms a diarylmethanol intermediate; this intermediate can subsequently cyclize to form the valuable phthalide or isoindolinone structures . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

500789-57-1

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-butyl-2,3-dimethoxybenzamide

InChI

InChI=1S/C13H19NO3/c1-4-5-9-14-13(15)10-7-6-8-11(16-2)12(10)17-3/h6-8H,4-5,9H2,1-3H3,(H,14,15)

InChI Key

IJUQKMXTGSUKLP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Butyl 2,3 Dimethoxybenzamide Analogues

Established Synthetic Pathways to the 2,3-Dimethoxybenzamide (B73325) Core

The formation of the 2,3-dimethoxybenzamide core is a critical step in the synthesis of N-butyl-2,3-dimethoxybenzamide and its derivatives. This is typically achieved through the amidation of 2,3-dimethoxybenzoic acid or its activated derivatives.

Amidation Reactions for Benzamide (B126) Formation

The direct coupling of a carboxylic acid and an amine to form an amide bond is a fundamental transformation in organic synthesis. One common method involves the activation of the carboxylic acid group of 2,3-dimethoxybenzoic acid to facilitate nucleophilic attack by an amine. A widely used approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This can be accomplished by treating 2,3-dimethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,3-dimethoxybenzoyl chloride can then be reacted with an amine in the presence of a base to yield the corresponding benzamide.

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of 2,3-dimethoxybenzoic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), can activate the carboxylic acid for reaction with an amine under mild conditions.

A one-pot synthesis approach has also been described where 2,3-dimethoxybenzoic acid is first halogenated and then treated with a source of ammonia, such as aqueous ammonia, to form 2,3-dimethoxybenzamide without isolation of the intermediate acyl halide google.com.

Manipulation of Aromatic Ring Substituents

The synthesis of the 2,3-dimethoxybenzamide core can also be approached by manipulating the substituents on the aromatic ring of a pre-existing benzamide. For instance, a synthetic route to 2,3-dimethoxybenzaldehyde, a precursor to the corresponding benzoic acid, involves the formylation of o-bromophenol followed by methoxylation and etherification google.com. This highlights the possibility of introducing the methoxy (B1213986) groups at a later stage in the synthetic sequence.

N-Alkylation and Butyl Chain Introduction Strategies

The introduction of the n-butyl group onto the nitrogen atom of the benzamide can be achieved through several methods. One straightforward approach is the direct N-alkylation of 2,3-dimethoxybenzamide. This reaction typically involves deprotonation of the amide nitrogen with a suitable base, such as sodium hydride (NaH), to form the corresponding sodium salt. This is followed by the addition of an alkyl halide, in this case, a butyl halide like butyl bromide or iodide, to yield this compound.

Alternatively, and more directly, this compound can be synthesized by reacting 2,3-dimethoxybenzoyl chloride with n-butylamine. This is an example of the Schotten-Baumann reaction, where the acyl chloride reacts readily with the amine in the presence of a base, such as a tertiary amine or pyridine, to afford the desired N-substituted amide fishersci.it.

Functionalization of the Benzamide Aromatic Ring

Further derivatization of the this compound scaffold can be achieved by functionalizing the aromatic ring. This is particularly important for the development of analogues with specific properties, such as those required for radiolabeling.

Halogenation at Specific Positions (e.g., 5-Bromo)

To introduce a bromine atom at the 5-position of the this compound ring, a common strategy is to start with a precursor that is already halogenated. For example, the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde has been reported through the bromination of o-vanillin, followed by methylation scielo.br. This halogenated aldehyde can then be oxidized to the corresponding carboxylic acid, 5-bromo-2,3-dimethoxybenzoic acid. Subsequent amidation with n-butylamine, either via the acyl chloride or using coupling agents, would yield the desired 5-bromo-N-butyl-2,3-dimethoxybenzamide.

The bromination of the aromatic ring can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice for its selectivity scielo.br. The specific position of bromination is directed by the existing substituents on the ring.

Stannylation for Radiochemical Precursors

The preparation of radiochemical precursors often involves the introduction of a trialkyltin group, which can then be replaced with a radioisotope of iodine. The 5-bromo-N-butyl-2,3-dimethoxybenzamide serves as an excellent precursor for this transformation.

Introduction of Other Chemical Moieties (e.g., Fluorinated Alkyl Chains)

The incorporation of fluorinated alkyl chains into the this compound scaffold is a key strategy to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. A common approach involves the use of fluorinated building blocks during the synthesis. For instance, analogues like 5-(3-Fluoropropyl)-2,3-dimethoxybenzamide have been synthesized. The synthesis of such compounds can be achieved by coupling a fluorinated benzoic acid derivative with an appropriate amine. nih.gov

The general synthetic route often starts with a suitably substituted benzoic acid, for example, 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid. This acid is then activated and coupled with the desired amine, in this case, butylamine, to form the final this compound analogue. The synthesis of the fluorinated benzoic acid precursor itself can be accomplished through various fluorination techniques known in the art.

The introduction of fluorine can significantly impact the compound's binding affinity and selectivity for its biological target. The high electronegativity and small size of the fluorine atom can lead to altered electronic properties and favorable interactions within the binding pocket of a receptor.

Synthesis of Conformationally Flexible and Constrained this compound Derivatives

The conformational flexibility of a ligand can play a crucial role in its interaction with a biological target. Both conformationally flexible and constrained derivatives of this compound have been synthesized to explore the optimal conformation for receptor binding.

Conformationally flexible analogues can be designed to allow the molecule to adopt various spatial arrangements, potentially enabling it to bind to different receptor subtypes or to adapt to the dynamic nature of the binding pocket. The synthesis of such analogues may involve the introduction of longer, more flexible linker chains or the removal of rigidifying structural elements. For example, the synthesis of bitopic ligands with flexible linkers has been explored to create potent D3-selective antagonists. nih.gov

Conversely, conformationally constrained derivatives are designed to lock the molecule into a specific, bioactive conformation. This can lead to increased potency and selectivity. The synthesis of these rigid analogues often involves the incorporation of cyclic structures or double bonds to restrict rotational freedom. For example, the design of rigid oxazolidinones, imidazolidinones, and pyrrolizidinones has been used as a strategy to create conformationally constrained inhibitors of cAMP-specific phosphodiesterase. nih.gov While not directly involving this compound, these strategies can be applied to its scaffold.

The synthesis of these constrained structures often requires multi-step synthetic routes involving cyclization reactions and stereoselective transformations to achieve the desired three-dimensional arrangement of the pharmacophoric groups.

Radiochemical Synthesis of this compound Radioligands

Radiolabeled analogues of this compound are invaluable tools for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These radioligands allow for the non-invasive visualization and quantification of their target receptors in the living brain.

The choice of radionuclide depends on the imaging modality and the desired properties of the radioligand.

Bromine-76 (76Br): As a positron emitter, 76Br is suitable for PET imaging. Radiolabeling with 76Br can be achieved through electrophilic or nucleophilic bromination reactions on an appropriate precursor molecule.

Astatine-211 (211At): This alpha-emitting radionuclide is of interest for targeted radionuclide therapy. Astatination can be performed via electrophilic substitution on an activated aromatic ring or through the use of an organostannane precursor.

Fluorine-18 (B77423) (18F): With its favorable decay characteristics (t1/2 = 109.8 min, β+ = 97%), 18F is the most commonly used radionuclide for PET. Radiolabeling with 18F is typically achieved through nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) on a precursor molecule with [18F]fluoride. scispace.com

The synthesis of a suitable precursor molecule is a critical step in the development of a radioligand. The precursor must contain a functional group that can be readily labeled with the chosen radioisotope in the final step of the synthesis.

For labeling with 18F, a common strategy is to synthesize a precursor containing a leaving group, such as a tosyloxy or nitro group, at the desired position. For example, a tosyloxy derivative of a compound can be synthesized and then reacted with K[18F]F-Kryptofix® 222 to introduce the 18F label via a nucleophilic substitution reaction. scispace.com

The precursor for radiobromination or astatination often involves an activated aromatic ring or a trialkylstannyl group (e.g., trimethylstannyl or tributylstannyl) attached to the aromatic backbone. This allows for an efficient electrophilic substitution reaction with the radiohalogen.

The development of these precursors requires careful synthetic planning to ensure that the labeling reaction is high-yielding, rapid, and occurs at a position that does not interfere with the ligand's binding to its target.

Data Tables

Table 1: Examples of Synthesized this compound Analogues

Compound NameModificationSynthetic Approach
5-(3-Fluoropropyl)-2,3-dimethoxybenzamideIntroduction of a fluorinated alkyl chainAmide coupling of 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid with butylamine. nih.gov
Conformationally Flexible Bitopic LigandIncorporation of a flexible linkerMulti-step synthesis involving N-alkylation and reductive amination. nih.gov
Conformationally Constrained Imidazolidinone AnalogueIntroduction of a rigid heterocyclic ringMulti-step synthesis involving cyclization reactions. nih.gov

Table 2: Radiolabeling Strategies and Precursors

RadioisotopeLabeling StrategyTypical Precursor
18FNucleophilic SubstitutionTosyloxy- or nitro-substituted analogue. scispace.com
76BrElectrophilic BrominationActivated aromatic ring or organostannane derivative.
211AtElectrophilic AstatinationActivated aromatic ring or organostannane derivative.

Molecular Targets and Receptor Binding Dynamics of N Butyl 2,3 Dimethoxybenzamide and Its Analogues

Sigma Receptor Subtype Affinity and Selectivity (σ1 vs. σ2)

Sigma (σ) receptors are unique, membrane-bound proteins found throughout the central nervous system and peripheral organs, playing roles in various physiological and pharmacological functions. nih.gov They are classified into two main subtypes, σ1 and σ2, which are unrelated in sequence and structure but are both recognized by a range of synthetic compounds. nih.gov Benzamide (B126) derivatives, in particular, have been investigated for their ability to selectively target these receptor subtypes.

A significant body of research has identified certain conformationally flexible benzamide analogues as high-affinity ligands for the σ2 receptor. nih.gov The σ2 receptor is implicated in cell proliferation and is often found in higher densities in tumor cells compared to healthy, quiescent cells, making it a target of interest in oncology. nih.govsigmaaldrich.com Ligands that demonstrate high selectivity for the σ2 receptor are valuable tools for both imaging and potential therapeutic applications. nih.gov

For example, compounds such as RHM-1 and RHM-2, which are structurally related to the dimethoxybenzamide class, have shown potent and selective binding to σ2 receptors. nih.gov This high affinity is attributed to specific structural features that allow for optimal interaction with the σ2 binding pocket. The development of radioiodinated ligands like [¹²⁵I]RHM-4, which has high affinity and excellent selectivity for σ2 over σ1 receptors, has been crucial for in vitro binding assays and screening of new σ2 receptor ligands. upenn.eduupenn.edu The selectivity of these ligands underscores the importance of the ligand's interaction with a secondary binding site on the receptor, which contributes to high selectivity for σ2 over σ1. upenn.edu

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
RHM-13078 ± 8710.3 ± 1.5~299
(±)-748.4 ± 7.70.59 ± 0.02~82
(±)-8108 ± 354.92 ± 0.59~22

This table presents binding affinity data for representative benzamide analogues at sigma receptor subtypes, illustrating the high affinity and selectivity for the σ2 receptor. nih.govnih.gov

While certain benzamide structures show a marked preference for the σ2 receptor, their interaction with the σ1 subtype is also a critical aspect of their pharmacological profile. The σ1 receptor, a chaperone protein located at the endoplasmic reticulum, is involved in modulating various neurotransmitter systems and has been linked to psychiatric and neurological disorders. nih.govnih.gov

The selectivity ratio (σ2 Ki / σ1 Ki) is a key parameter in characterizing these ligands. mdpi.com For many potent σ2 ligands, the affinity for the σ1 receptor is significantly lower, leading to high selectivity ratios, sometimes exceeding 300-fold. nih.gov For instance, the compound RHM-1 displays a Ki value of 3,078 nM for the σ1 receptor, compared to 10.3 nM for the σ2 receptor. nih.gov This disparity highlights the structural determinants within the benzamide scaffold that favor interaction with the unique binding site of the σ2 receptor over that of the σ1 receptor. nih.gov However, modest structural changes can significantly alter this selectivity, emphasizing the subtle yet profound influence of molecular architecture on receptor binding. researchgate.net

Dopamine (B1211576) Receptor Subtype Interactions (D2 vs. D3) for Related Dimethoxybenzamides

Dimethoxybenzamide derivatives have also been extensively studied for their interactions with dopamine D2-like receptors, particularly the D2 and D3 subtypes. These receptors are key targets for antipsychotic medications and are implicated in reward, motivation, and neuropsychiatric disorders. nih.govnih.gov The high structural homology between the D2 and D3 orthosteric binding sites—the primary site where dopamine binds—presents a challenge for developing subtype-selective ligands. nih.gov

[¹⁸F]Fallypride, a substituted dimethoxybenzamide, is a well-characterized radioligand used in positron emission tomography (PET) imaging to quantify D2/D3 receptor densities in the brain. nih.govnih.gov It exhibits high and roughly equal affinity for both D2 and D3 receptors, acting as an antagonist. nih.govresearchgate.net Due to this high affinity for both subtypes, the binding signal from [¹⁸F]Fallypride is generally understood to represent the combined population of D2 and D3 receptors. nih.gov The antagonist nature of fallypride (B43967) and related compounds means they block the receptor's activation by endogenous dopamine. The structural conformation of the D2 and D3 receptors can differ depending on the antagonist bound, suggesting that different ligands can stabilize distinct inactive states of the receptor. elifesciences.org

CompoundD2 Ki (nM)D3 Ki (nM)Selectivity (D2/D3)
[¹⁸F]Fallypride~2.1-2.2~1.6~1.3-1.4
NGB 2904>1350.90>150
Eticlopride0.020.19~0.1

This table shows the binding affinities of representative benzamide and related antagonists for dopamine D2 and D3 receptors. nih.govnih.govnih.gov

Achieving selectivity for the D3 receptor over the D2 receptor is a major goal in drug development for treating conditions like substance use disorders. nih.govresearcher.life One successful strategy has been the design of "bitopic" ligands. mdpi.com These molecules are engineered to interact simultaneously with two distinct sites on the receptor: the orthosteric binding site (OBS), where dopamine binds, and a less conserved secondary binding pocket (SBP). nih.govnih.gov

By incorporating a secondary pharmacophore connected by an appropriate linker to the primary benzamide scaffold, these bitopic ligands can engage with the SBP of the D3 receptor. nih.gov This secondary interaction enhances binding affinity and confers selectivity, as the SBP differs more significantly between D2 and D3 receptors than the OBS does. nih.govmdpi.com This approach has led to the development of potent D3-selective antagonists with selectivity ratios of over 150-fold for D3 versus D2 receptors. nih.govresearcher.life Computational studies and functional assays have confirmed that these compounds' high potency and selectivity stem from their unique bivalent mode of interaction with the D3 receptor. nih.gov

Other Potential Biological Targets

While specific research on the molecular targets and receptor binding dynamics of N-butyl-2,3-dimethoxybenzamide is not extensively available in public scientific literature, the broader class of substituted benzamides, to which it belongs, has been the subject of investigation for their interactions with various biological targets. This article explores the potential molecular interactions of this compound and its analogues based on the known activities of structurally related compounds at monoamine transporters and gonadotropin receptors.

Molecular Targets and Receptor Binding

The benzamide moiety is a versatile scaffold in medicinal chemistry, known to interact with a range of receptors and transporters. The specific substitutions on both the phenyl ring and the amide nitrogen play a crucial role in determining the compound's affinity and selectivity for its molecular targets. In the case of this compound, the 2,3-dimethoxy substitution on the benzene (B151609) ring and the N-butyl group are key determinants of its potential pharmacological profile.

Monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET), are critical for regulating neurotransmitter levels in the synaptic cleft and are important targets for therapeutic agents. nih.gov Substituted benzamides have been explored for their activity at these transporters.

The introduction of methoxy (B1213986) groups to a core structure can significantly affect binding affinity and selectivity for monoamine transporters. For instance, a study on methoxy-containing derivatives of indatraline, a monoamine transporter inhibitor, demonstrated that the position of the methoxy group greatly influenced the compound's binding profile. nih.gov While the 4-methoxy derivative maintained high affinity for the dopamine transporter, other methoxy-substituted analogues showed lower affinity for all three transporters (DAT, SERT, NET) compared to the parent compound. nih.gov Notably, the 6-methoxy derivative exhibited the highest affinity for both the serotonin and norepinephrine transporters while retaining reasonable affinity for the dopamine transporter. nih.gov

This suggests that the 2,3-dimethoxy substitution pattern on this compound would likely result in a distinct binding profile at the monoamine transporters compared to other positional isomers or the unsubstituted benzamide. The N-butyl group would further modulate this interaction, influencing the compound's fit within the transporter's binding pocket. However, without direct experimental data for this compound, its precise affinity and selectivity for the serotonin transporter and other monoamine transporters remain speculative.

Table 1: Binding Affinities of Methoxy-Substituted Indatraline Analogues at Monoamine Transporters

Compound Substitution DAT Ki (nM) SERT Ki (nM) NET Ki (nM)
Indatraline None 1.2 3.4 12
Analogue 13a 4-Methoxy 1.2 24 35
Analogue 13b 5-Methoxy 15 110 120
Analogue 13c 6-Methoxy 8.7 2.9 8.1
Analogue 13d 7-Methoxy 25 150 180

Data sourced from a study on methoxy derivatives of indatraline. nih.gov

Gonadotropin receptors, such as the follicle-stimulating hormone receptor (FSHR) and the luteinizing hormone/chorionic gonadotropin receptor (LHCGR), are G protein-coupled receptors that play a pivotal role in reproduction. nih.gov Non-steroidal, small-molecule modulators of these receptors are of significant interest.

Research into allosteric modulators of gonadotropin receptors has identified benzamide derivatives as having relevant activity. Notably, two benzamide compounds, ADX68692 and its structural analogue ADX68693, have been studied for their effects on the FSHR. oup.comresearchgate.net These compounds bear a resemblance to a dimethoxy-benzamide structure and act as negative allosteric modulators (NAMs) of the FSHR. oup.com

ADX68692 was found to inhibit FSH-induced estradiol (B170435) and progesterone (B1679170) production. oup.com Interestingly, ADX68692 did not inhibit the binding of radiolabeled FSH to its receptor; instead, it increased the binding, a phenomenon suggested to be due to the stabilization of a receptor conformation that is not productive for signaling. oup.comnih.gov This highlights the complex nature of allosteric modulation.

Its analogue, ADX68693, also demonstrated inhibitory action on progesterone production but, in contrast, augmented FSH-induced estradiol production, indicating biased allosteric modulation. oup.com These findings suggest that dimethoxybenzamide-like structures can interact with and modulate the function of gonadotropin receptors, though their effects can be complex and lead to biased signaling. The specific 2,3-dimethoxy substitution and the N-butyl group of this compound would determine its potential interaction with the allosteric binding pocket of the FSHR or other gonadotropin receptors.

Table 2: Functional Activity of Benzamide Analogues at the Follicle-Stimulating Hormone Receptor (FSHR)

Compound Effect on FSH-induced Estradiol Production Effect on FSH-induced Progesterone Production IC50 for Estradiol Inhibition (μM)
ADX68692 Inhibition Inhibition 0.82
ADX68693 Augmentation Inhibition Not Applicable

Data sourced from studies on allosteric modulators of the FSHR. oup.com

Structure Activity Relationship Sar Studies of N Butyl 2,3 Dimethoxybenzamide Scaffolds

Influence of N-Alkyl Chain Modifications on Receptor Affinity and Selectivity

Modifications to the N-alkyl chain of benzamide (B126) scaffolds play a critical role in determining their affinity and selectivity for various receptors. The length and composition of this chain can significantly alter the ligand's interaction with the binding pocket.

For instance, in a study of cannabimimetic indoles, it was found that a minimum N-1 alkyl chain length of three carbons is necessary for high-affinity binding to both CB1 and CB2 receptors. nih.gov Optimal binding was observed with a five-carbon side chain, while extending the chain to a heptyl group led to a significant decrease in binding affinity at both receptors. nih.gov This suggests that the N-alkyl chain interacts with a specific hydrophobic pocket within the receptor, and its length is crucial for optimal positioning and interaction.

Similarly, research on nicotinic receptor antagonists demonstrated the importance of the N-n-alkyl chain in mediating interactions. researchgate.net Structural modifications, such as the introduction of unsaturation into this chain, were explored to develop novel antagonists with improved potency and selectivity. researchgate.net

The following table summarizes the effect of N-alkyl chain length on receptor binding affinity in a series of cannabimimetic indoles.

N-Alkyl Chain LengthReceptor Binding Affinity (CB1)Receptor Binding Affinity (CB2)
Methyl (1 Carbon)LowLow
Propyl (3 Carbons)HighHigh
Pentyl (5 Carbons)OptimalOptimal
Heptyl (7 Carbons)DecreasedDecreased

Impact of Benzamide Ring Substituents (e.g., Halogens, Methoxy (B1213986) Groups) on Receptor Binding

Substituents on the benzamide ring, such as halogens and methoxy groups, have a profound impact on receptor binding affinity and selectivity. These groups can influence the electronic properties and conformation of the ligand, thereby affecting its interaction with the receptor.

Halogens: The position and nature of halogen substituents can significantly alter binding affinity. For example, in a series of selective androgen receptor modulators (SARMs), multiple halogen substitutions on the B-ring led to significantly higher androgen receptor (AR) binding affinity. nih.gov The electron-withdrawing nature and increased van der Waals contacts of halogens contribute to these enhanced interactions. nih.gov The orientation of the halogenated ring within the binding pocket is also critical; for instance, a fluorine-substituted B-ring in one compound oriented nearly parallel to a tryptophan residue, creating a favorable π-π interaction. nih.gov However, the introduction of chlorine or bromine atoms at a specific position in another series of compounds resulted in a drastic decrease in µ-opioid receptor affinity compared to the fluorine-substituted analog. mdpi.com

Methoxy Groups: Methoxy groups on the benzamide ring are also crucial for receptor interaction. In the context of dopamine (B1211576) D2 receptor ligands, 2,3-dimethoxy-substituted benzamides have been extensively studied. nih.gov The presence and positioning of these methoxy groups can influence the ligand's conformation and its ability to form key hydrogen bonds or other interactions within the receptor's binding site. Studies on benzimidazole (B57391) derived carboxamides also highlight the influence of the number of methoxy groups on their biological activity. nih.gov

The table below illustrates the effect of different substituents on the benzamide ring on receptor binding.

Compound SeriesRing SubstituentReceptorEffect on Binding Affinity
SARMsMultiple HalogensAndrogen ReceptorSignificantly Increased nih.gov
Diazatricyclodecane DerivativesFluorineµ-Opioid ReceptorMaintained Affinity mdpi.com
Diazatricyclodecane DerivativesChlorine, Bromineµ-Opioid ReceptorDecreased Affinity (>1000 nM) mdpi.com
Benzamides2,3-DimethoxyDopamine D2 ReceptorHigh Affinity nih.gov

Role of Distal Moieties (e.g., Isoquinoline, Pyrrolidine) in Ligand Recognition

In the case of substituted benzamides, distal groups like pyrrolidine (B122466) or diethylamine (B46881) can form hydrophobic contacts with residues on transmembrane helices of the receptor. nih.gov The orientation of the benzamide ring, influenced by its substituents, positions these distal moieties for optimal interaction. nih.gov

Furthermore, studies on hybrid organic-inorganic thin films have shown that terminal functional groups, such as hydroxyl (-OH) and amino (-NH2) groups on aromatic molecules, are crucial for their binding and assembly. rsc.orgchemrxiv.org While the hydroxyl group showed higher reactivity, both groups favorably bind to the surface, indicating their importance in molecular recognition and interaction. rsc.orgchemrxiv.org

The nature of the distal moiety can also influence selectivity. For example, in a series of dopamine receptor ligands, the introduction of a 4-arylpiperazine group connected by a butyl chain to a 3-methoxybenzamide (B147233) core resulted in potent D3 receptor ligands. researchgate.net The specific aryl group and the conformation of the linker are critical for achieving high affinity and selectivity.

Conformational Requirements for Optimized Receptor Interactions

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a receptor with high affinity and selectivity. The molecule must adopt a specific low-energy conformation that is complementary to the topography of the receptor's binding site.

Conformational analysis of dopamine D2 receptor antagonists from the benzamide series has shown that these molecules adopt specific low-energy conformations when bound to the receptor. nih.govebi.ac.uk An acyclic amide side chain, for instance, is thought to adopt an extended conformation in the receptor-bound state. nih.govebi.ac.uk Computational modeling and molecular mechanics calculations are valuable tools for predicting the likely receptor-bound conformations of ligands and understanding the energetic requirements for binding. nih.govebi.ac.uk

The rigidity or flexibility of a ligand also plays a role. While some degree of flexibility is necessary for the ligand to adapt to the binding site, a more constrained or rigid conformation can sometimes lead to higher affinity and selectivity by reducing the entropic penalty of binding. This is exemplified by the design of conformationally restricted analogues of benzamide antipsychotics.

Stereochemical Considerations in Ligand Design for Dimethoxybenzamide Derivatives

Stereochemistry is a fundamental aspect of ligand design, as the spatial arrangement of atoms can dramatically affect a molecule's interaction with a chiral biological target like a receptor. For dimethoxybenzamide derivatives, the stereochemistry of substituents, particularly on the N-alkyl chain, can be crucial for receptor affinity and selectivity.

For example, in benzamides with an N-ethyl-2-pyrrolidinylmethyl side chain, the enantioselectivity can be rationalized by the different conformational energies of the receptor-bound enantiomers. nih.gov One enantiomer may be able to adopt the required low-energy conformation for optimal binding more readily than the other.

The synthesis of specific stereoisomers is therefore a key strategy in drug discovery. The development of stereochemically diverse ligands allows for the exploration of the three-dimensional space of the receptor's binding pocket and the identification of the optimal stereochemical configuration for high-affinity binding. nih.gov For instance, the trans-isomers of certain N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide derivatives were found to be more potent at the D3 receptor than their corresponding cis-isomers. researchgate.net

Preclinical Biological Investigations and Mechanistic Insights

In vitro Receptor Binding Assays and Characterization

In vitro studies are fundamental in elucidating the pharmacological profile of a compound by characterizing its binding to specific molecular targets. For N-butyl-2,3-dimethoxybenzamide, these assays provide initial insights into its potential biological activity.

Receptor Saturation and Competition Binding Studies

Receptor binding assays are critical for determining the affinity and selectivity of a ligand for its target receptor. While specific binding data for this compound is not extensively documented in publicly available literature, the behavior of analogous benzamide (B126) structures provides a framework for its likely interactions. Benzamide derivatives are well-known for their affinity for various receptors, including dopamine (B1211576) and sigma receptors.

Competition binding studies would be employed to determine the binding affinity (Ki) of this compound. In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, which can then be converted to the Ki value.

For structurally related benzamide compounds, binding affinities have been reported across a range of receptors. The following table represents hypothetical yet plausible data for this compound based on the known activities of similar molecules.

Receptor SubtypeRadioligandKi (nM)
Dopamine D2[3H]Spiperone50
Dopamine D3[3H]7-OH-DPAT25
Sigma-1[3H]Pentazocine100
Sigma-2[3H]DTG150
Serotonin (B10506) 5-HT1A[3H]8-OH-DPAT>500
Adrenergic α1[3H]Prazosin>1000
This table is illustrative and based on the binding profiles of similar benzamide derivatives.

Cellular Uptake and Subcellular Localization Studies in Disease Models

Understanding how a compound enters cells and where it localizes is crucial for interpreting its mechanism of action. For this compound, this would be investigated using cell lines relevant to a potential therapeutic area, such as neuroblastoma cell lines for neurological applications.

These studies would typically involve synthesizing a radiolabeled or fluorescently tagged version of this compound. The modified compound would be incubated with the cells, and its uptake would be measured over time. Techniques like fluorescence microscopy or autoradiography would then be used to visualize the subcellular localization of the compound, determining if it accumulates in specific organelles like the mitochondria or endoplasmic reticulum.

In vivo Receptor Targeting and Biodistribution Analysis in Animal Models (excluding clinical trials)

In vivo studies in animal models are essential for understanding how a compound behaves in a whole organism, including its distribution to various tissues and its ability to engage with its target receptor in a living system.

Radioligand Distribution for Receptor Mapping and Imaging

To visualize the distribution of this compound and its target receptors in vivo, a radiolabeled version of the compound (e.g., with Carbon-11 (B1219553) or Fluorine-18) would be synthesized for use in positron emission tomography (PET) imaging. Animal models, such as rodents or non-human primates, would be administered the radioligand, and PET scans would be conducted to map its distribution in the brain and peripheral organs over time.

The resulting images would reveal areas of high uptake, corresponding to regions with a high density of the target receptors. This technique is invaluable for confirming that the compound can cross the blood-brain barrier (if targeting the central nervous system) and engage with its intended target in a living animal.

Assessment of Receptor Occupancy in Preclinical Models

Receptor occupancy studies aim to quantify the percentage of target receptors that are bound by a compound at a given concentration. This is a critical parameter for understanding the relationship between the concentration of a drug in the body and its pharmacological effect.

In preclinical models, receptor occupancy can be assessed using ex vivo binding assays or in vivo imaging techniques like PET. For ex vivo analysis, animals are administered this compound, and at a specific time point, tissues are collected and homogenized. The number of available receptors is then measured using a radioligand binding assay and compared to that in control animals. PET can also be used to measure receptor occupancy in real-time in living animals by assessing the displacement of a radiolabeled tracer by the unlabeled compound.

Receptor-Mediated Cellular Processes and Signaling Pathways

Once this compound binds to its target receptor, it can modulate downstream cellular processes and signaling pathways. The specific effects would depend on whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.

For instance, if this compound were to bind to the dopamine D2 receptor, it could influence signaling pathways regulated by G-proteins, such as the adenylyl cyclase and phospholipase C pathways. This could lead to changes in intracellular levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, ultimately affecting neuronal excitability and gene expression. Investigating these downstream effects is crucial for a complete understanding of the compound's mechanism of action.

Induction of Apoptosis via Sigma-2 Receptor Activation

Activation of the sigma-2 receptor has been identified as a pathway for inducing apoptosis, or programmed cell death, in cancer cells. Sigma-2 receptor agonists have been shown to trigger this process, making them a point of interest in oncology research. nih.gov A key event in sigma-2 receptor-induced apoptosis is the cleavage of the pro-apoptotic protein BID (BH3 interacting-domain death agonist). nih.gov This cleavage is considered a hallmark of this apoptotic pathway. nih.gov

Studies on various sigma-2 receptor ligands have demonstrated their ability to potently induce cell death in a range of cancer cell lines, including neuroblastoma, breast, and colorectal cancer cells. nih.gov For instance, the sigma-2 receptor ligand MAM03055A has been shown to cause a time-dependent decrease in full-length BID protein levels in SK-N-SH neuroblastoma cells, indicating its cleavage and the initiation of apoptosis. nih.gov While direct studies on this compound's effect on this pathway are not extensively detailed in the provided information, its structural characteristics as a benzamide derivative suggest that its potential interaction with the sigma-2 receptor and subsequent induction of apoptosis is a plausible area for investigation.

Table 1: Effect of a Sigma-2 Receptor Ligand on BID Cleavage

Treatment Time (hours) Full-Length BID Protein Level (Normalized)
0 1.0
0.5 ~0.8
1 ~0.6
2 ~0.4
6 ~0.2

Note: This table is illustrative of the typical effect of a sigma-2 receptor agonist on BID cleavage as observed in research and is not specific to this compound.

Modulation of Neurotransmitter Systems (e.g., Dopamine, Serotonin)

Substituted benzamides are a class of compounds known for their interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. soton.ac.uknih.govnih.gov Research has shown that these derivatives can act as antagonists at dopamine receptors. soton.ac.uk The pharmacological profile of certain substituted benzamides has led to the proposal of multiple dopamine receptor subtypes, with these compounds showing selectivity for specific types. soton.ac.uk Radioreceptor binding studies with compounds like 3H-sulpiride have demonstrated high-affinity and stereospecific binding to dopamine receptors in the central nervous system. soton.ac.uk

In addition to their effects on the dopaminergic system, benzamide derivatives have also been found to interact with the serotonin system. nih.govnih.gov Some have been identified as selective serotonin 4 (5-HT4) receptor agonists. nih.gov The activation of 5-HT4 receptors by these compounds can lead to a stimulation of corticosteroid production and an increase in cAMP production. nih.gov This suggests that the stimulatory effects are mediated by a 5-HT4 receptor subtype that is positively coupled to adenylate cyclase. nih.gov Given that this compound falls within this chemical class, it is hypothesized to have the potential to modulate these neurotransmitter systems.

Beta-arrestin Recruitment Assays for Receptor Function

Beta-arrestin recruitment assays are a valuable tool in pharmacology for characterizing the function of G protein-coupled receptors (GPCRs). nih.govrsc.orgnih.govmdpi.com These assays measure the translocation of beta-arrestin proteins to the activated GPCR at the cell membrane. nih.govmdpi.com This recruitment is a key step in receptor desensitization and can also initiate signaling pathways that are independent of G proteins. rsc.org

The TANGO assay, for example, is a method used to detect beta-arrestin2 recruitment by GPCR ligands. nih.govresearchgate.net In this assay, ligand-induced activation of a GPCR leads to the recruitment of a beta-arrestin2 fusion protein, which in turn triggers the expression of a reporter gene, such as luciferase. nih.gov This allows for the quantification of beta-arrestin recruitment. nih.gov Such assays are crucial for identifying "biased ligands," which can preferentially activate either G protein-dependent or beta-arrestin-dependent signaling pathways. rsc.org While specific data on this compound in beta-arrestin recruitment assays is not detailed, this technique would be instrumental in elucidating its functional activity at potential GPCR targets like dopamine and serotonin receptors.

Table 2: Principles of Beta-arrestin Recruitment Assays

Assay Type Principle Reporter
TANGO Ligand-induced arrestin recruitment leads to protease cleavage and release of a transcription factor. Luciferase
Split-Luciferase Ligand-induced proximity of receptor- and arrestin-fused luciferase fragments reconstitutes enzyme activity. Luciferase
BRET Ligand-induced proximity of receptor- and arrestin-fused donor and acceptor molecules allows for resonance energy transfer. Light emission from acceptor

Note: This table provides a general overview of common beta-arrestin recruitment assay methodologies.

Anti-proliferative Activity in Cancer Cell Lines (mechanistic aspects)

The anti-proliferative activity of various chemical compounds is a cornerstone of cancer research. Studies on compounds structurally related to this compound have shown significant inhibitory effects on the growth of cancer cells. nih.govopenmedicinalchemistryjournal.comnih.govmdpi.com For instance, certain N-alkyl propanamides have demonstrated a wide spectrum of activity against various cancer cell lines, including those of the prostate, cervix, colon, and breast. nih.gov

The mechanisms underlying these anti-proliferative effects are often multifaceted. One proposed mechanism is the inhibition of histone deacetylase-6 (HDAC-6). nih.gov In silico mechanistic studies have suggested that the binding of certain compounds to the zinc finger ubiquitin-binding domain of HDAC-6 can lead to its inhibition. nih.gov Other research has pointed to the induction of apoptosis as a key anti-proliferative mechanism. nih.gov This can be observed through morphological changes in cells and an increase in the activity of executioner caspases like caspase-3. nih.gov Furthermore, the anti-proliferative effects can be dose- and time-dependent. nih.gov

Table 3: IC50 Values of a Quinoxaline Derivative Against Various Cancer Cell Lines

Cell Line IC50 (µM)
HeLa 12.17 ± 0.9
HCT-116 9.46 ± 0.7
MCF-7 6.93 ± 0.4

Note: Data is for a representative N-alkyl propanamide and is not specific to this compound. nih.gov

Mechanistic Investigations into Anti-inflammatory and Neurological Effects

Research into the anti-inflammatory and neurological effects of compounds with structural similarities to this compound has revealed several potential mechanisms of action. nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com One such compound, 3-n-butylphthalide (NBP), has been shown to possess neuroprotective properties through various pathways. nih.govnih.govsemanticscholar.org

Mechanistic studies have indicated that the neuroprotective effects of NBP may involve the inhibition of inflammatory reactions, reduction of mitochondrial oxidative stress, and regulation of apoptosis and autophagy. nih.govnih.gov Specifically, NBP has been reported to attenuate the inflammatory response by inhibiting the activation of the NLRP3 inflammasome in microglia. nih.govresearchgate.net It may also mitigate Alzheimer's-like pathology through the Nrf2-TXNIP-thioredoxin axis. nih.gov Furthermore, some benzamide derivatives have shown anti-inflammatory effects by acting as potential inhibitors of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). semanticscholar.org These findings suggest that this compound could potentially exert anti-inflammatory and neuroprotective effects through similar mechanistic pathways.

Future Research Directions and Therapeutic Potential of N Butyl 2,3 Dimethoxybenzamide Scaffolds

Development of Novel Radiotracers for Molecular Imaging (e.g., PET)

The 2,3-dimethoxybenzamide (B73325) core is integral to several successful radiotracers used in Positron Emission Tomography (PET), a powerful in vivo imaging technique. PET ligands allow for the non-invasive visualization and quantification of molecular targets, providing critical insights into disease pathology and treatment response.

A prominent example is [¹⁸F]fallypride, a high-affinity dopamine (B1211576) D2/D3 receptor antagonist built upon this scaffold. wikipedia.org Its favorable kinetics and high ratio of specific to non-specific binding have made it a valuable tool for studying D2/D3 receptors in neuropsychiatric disorders. nih.govnih.gov Research continues to build on this success by synthesizing new derivatives for imaging a broader range of biological targets. uni-mainz.de

One of the most promising areas is the development of radiotracers targeting the sigma-2 receptor (σ₂R), now identified as Transmembrane Protein 97 (TMEM97). wikipedia.orgnih.gov The σ₂R is significantly overexpressed in proliferating tumor cells compared to quiescent cells, making it an excellent biomarker for cancer. nih.govnih.govacs.org By labeling 2,3-dimethoxybenzamide derivatives and other σ₂R-selective ligands with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), researchers aim to create imaging agents that can:

Visualize the proliferative status of tumors. wikipedia.orgnih.gov

Differentiate between malignant and dormant tumors. wikipedia.org

Monitor therapeutic response by measuring changes in σ₂R density. nih.gov

Guide the development of σ₂R-targeted cancer therapies.

The development of these novel radiotracers could lead to more precise cancer diagnosis, staging, and personalized treatment strategies. researchgate.netresearchgate.net

Optimization for Enhanced Receptor Subtype Selectivity and Potency

A major challenge in pharmacology is designing ligands that bind selectively to a specific receptor subtype, thereby minimizing off-target effects. The dopamine D2 and D3 receptors, for instance, share a high degree of structural similarity (homology), particularly in their binding sites, making the development of subtype-selective drugs difficult. nih.govnih.gov

Future research on the N-substituted-2,3-dimethoxybenzamide scaffold is heavily focused on fine-tuning its structure to achieve greater selectivity, particularly for the D3 receptor over the D2 receptor. The D3 receptor is a key therapeutic target for conditions such as substance use disorder and schizophrenia. Strategies for optimizing selectivity and potency include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the N-substituent of the benzamide (B126) scaffold allows researchers to map how specific chemical changes affect binding affinity and selectivity. For example, studies have shown that altering the length and flexibility of the linker chain connecting the benzamide core to another chemical group can significantly impact D2 versus D3 receptor affinity. nih.govmdpi.com

Computational Modeling: Using computer simulations and homology models of receptor structures, scientists can predict how different benzamide derivatives will interact with the binding pocket of D2 and D3 receptors. This in silico approach helps rationalize observed SAR and guides the design of new compounds with improved selectivity. nih.govnih.gov

Chirality: The stereochemistry, or three-dimensional arrangement of atoms, in the N-substituent can drastically influence receptor binding. Synthesizing and testing individual stereoisomers is crucial for identifying the most potent and selective configuration. mdpi.com

Table 1: Structure-Activity Relationship (SAR) Insights for D3 vs. D2 Receptor Selectivity of Benzamide Scaffolds
Structural ModificationEffect on Receptor Affinity/SelectivityRationale
Increasing Aliphatic Linker Length in N-SubstituentDecreased D₂R affinity, leading to increased D₃R vs. D₂R selectivity. mdpi.comThe D₃R binding pocket is deeper in the TM5/6 region, accommodating longer ligands in a more extended conformation. nih.gov
Introduction of Bulky Secondary Binding FragmentsCan improve D₃R selectivity by interacting with non-conserved residues in the secondary binding pocket. nih.govThe secondary binding sites of D₂R and D₃R are less conserved than the primary (orthosteric) site, offering an opportunity for selective targeting. nih.gov
Modification of the Orthosteric Binding FragmentAlterations to the benzamide core can fine-tune interactions within the primary binding site.Optimizes key interactions (e.g., hydrogen bonds, hydrophobic contacts) with conserved residues like Asp110. nih.gov

Exploration of Polypharmacology and Bitopic Ligand Design

The traditional "one drug, one target" paradigm is evolving towards an appreciation for polypharmacology, where a single molecule is designed to interact with multiple targets. A sophisticated approach to this is the design of bitopic ligands . These molecules consist of two distinct pharmacophores connected by a linker. One pharmacophore binds to the primary (orthosteric) binding site of a receptor, while the second binds to a less conserved secondary (allosteric) site. researchgate.netacs.org

This strategy has proven highly effective for developing D3-selective compounds from the 2,3-dimethoxybenzamide scaffold. nih.govnih.gov In this design:

The benzamide portion acts as the orthosteric binding fragment (OBF) , anchoring the ligand in the primary binding pocket shared by D2 and D3 receptors. mdpi.com

A carefully designed secondary binding fragment (SBF) , attached via a flexible linker, engages with the non-conserved secondary binding pocket of the D3 receptor. nih.govnih.gov

This dual interaction can dramatically increase both affinity and subtype selectivity. nih.gov Research has shown that altering the benzamide substituents and the SBF can result in ligands with excellent D3 receptor affinities (Ki values in the low nanomolar range) and selectivity of up to 180-fold over the D2 receptor. nih.govresearcher.life These bitopic antagonists are promising leads for developing PET radiotracers and therapeutics that can effectively compete with endogenous dopamine. nih.govresearcher.life

Furthermore, some of these novel compounds have shown moderate affinity for other targets, such as the 5-HT3 receptor and the translocator protein (TSPO), opening avenues for exploring their potential as multi-target agents. nih.gov

Elucidation of Novel Sigma-2 Receptor Functions and Associated Signaling Pathways

The identification of the σ₂R as TMEM97 has catalyzed research into its fundamental biological roles. nih.govnih.gov Ligands derived from scaffolds like 2,3-dimethoxybenzamide are critical tools in these investigations. Once considered an enigmatic protein, TMEM97 is now known to be a key regulator of several crucial cellular processes, often through its interaction with other proteins.

A central discovery is the formation of a trimeric protein complex consisting of TMEM97, Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), and the Low-Density Lipoprotein Receptor (LDLR) . nih.govnih.govmdpi.com This complex is vital for cholesterol homeostasis, where it accelerates the cellular uptake of LDL. mdpi.commdpi.com TMEM97 also interacts directly with the Niemann-Pick C1 (NPC1) protein to control the transport of cholesterol out of lysosomes. nih.govmdpi.comuniprot.org

Beyond lipid metabolism, TMEM97 is implicated in key signaling pathways relevant to cancer and neurodegeneration:

Cancer Proliferation: In breast cancer cells, TMEM97 can enhance the activity of the estrogen receptor (ERα) and stimulate the mTOR/S6K1 signaling pathway, promoting tumor growth and resistance to treatments like tamoxifen. mdpi.com It also interacts with the Epidermal Growth Factor Receptor (EGFR), another key driver of cell proliferation. wikipedia.orgmedchemexpress.com

Alzheimer's Disease: The TMEM97/PGRMC1/LDLR complex has been identified as a pathway for the cellular uptake of amyloid-beta (Aβ42) aggregates, the primary component of plaques in Alzheimer's disease. nih.govnih.govbiorxiv.org This suggests that pharmacologically disrupting this complex could be a novel strategy to reduce neuronal Aβ42 accumulation. nih.gov

Table 2: Key Protein Interactions and Functions of the Sigma-2 Receptor (TMEM97)
Interacting Protein(s)Resulting Complex/InteractionAssociated Function(s)
PGRMC1, LDLRTrimeric TMEM97/PGRMC1/LDLR complex nih.govmdpi.comAccelerates LDL cholesterol internalization; mediates cellular uptake of amyloid-beta (Aβ42). nih.govmdpi.com
NPC1Direct bindingRegulates the trafficking of cholesterol out of lysosomes. nih.govuniprot.org
EGFRSignaling interactionModulates downstream pathways (e.g., PKC, RAF) involved in cell proliferation. wikipedia.org
Estrogen Receptor α (ERα)Functional modulationEnhances ERα transcriptional activity and stimulates mTOR/S6K1 signaling in breast cancer. mdpi.com

Application as Chemical Probes for Investigating Biological Systems and Disease Mechanisms

Selective ligands are indispensable tools for dissecting complex biological systems. Compounds based on the N-substituted-2,3-dimethoxybenzamide scaffold, due to their high affinity and increasing selectivity, are ideal chemical probes to investigate the roles of their target receptors in health and disease.

Probing Dopaminergic Systems: Radiolabeled ligands like [¹⁸F]fallypride allow researchers to map the distribution of D2/D3 receptors in the living brain, measure receptor occupancy by therapeutic drugs, and detect pathological changes in conditions like Parkinson's disease. nih.govnih.gov

Investigating Cancer Biology: σ₂R-selective ligands are used to study the role of TMEM97 in tumor cell proliferation. nih.govmdpi.com Fluorescently labeled versions of these ligands can be used in microscopy to visualize the subcellular localization and trafficking of the receptor, providing insights into its function within organelles like the endoplasmic reticulum and lysosomes. nih.govnih.gov

Unraveling Neurodegenerative Mechanisms: The discovery that σ₂R ligands can modulate the uptake of Aβ42 provides a powerful chemical tool to study the mechanisms of Alzheimer's disease. nih.govmdpi.com By using these probes to block or study the TMEM97/PGRMC1/LDLR complex, researchers can explore a novel therapeutic angle aimed at preventing the neuronal accumulation of toxic protein aggregates. nih.govbiorxiv.org

In essence, these chemical probes bridge the gap between basic chemistry and clinical pathology. By allowing for the precise manipulation and visualization of specific molecular targets, they are essential for validating new therapeutic hypotheses and elucidating the intricate mechanisms that underlie human diseases.

Q & A

Q. What are the optimal synthetic routes for N-butyl-2,3-dimethoxybenzamide, and how can purity be validated?

The synthesis of this compound typically involves coupling reactions between substituted benzoyl chlorides and amines. For example, analogous benzamides are synthesized using NaCNBH₃ for reductive amination or DIPEA (N,N-diisopropylethylamine) as a base in dichloromethane . Purification often employs preparative HPLC or column chromatography, followed by characterization via 1^1H/13^13C NMR and HRMS to confirm structure and purity (>95%) . Purity validation should include orthogonal methods like HPLC-UV and mass spectrometry to detect trace impurities .

Q. Which analytical techniques are critical for characterizing this compound in preclinical studies?

Key techniques include:

  • NMR spectroscopy : To resolve methoxy (-OCH₃) and butyl (-C₄H₉) groups in the structure .
  • Mass spectrometry (HRMS) : For exact mass determination and isotopic pattern analysis .
  • X-ray crystallography : To confirm solid-state conformation, as demonstrated for structurally similar benzamides .
  • HPLC with photodiode array detection : To assess stability under varying pH and temperature conditions .

Q. How does this compound interact with dopamine receptors, and what assays are used to study this?

Fluorinated and iodinated analogs (e.g., [¹²³I]epidepride) bind selectively to dopamine D2/D3 receptors, as shown in PET/SPECT imaging studies . Radioligand binding assays using 3^3H-labeled ligands in transfected HEK293 cells or brain homogenates can quantify affinity (Kd) and selectivity. Competitive binding experiments with increasing concentrations of this compound would reveal displacement curves for receptor subtype specificity .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be reconciled?

Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolic instability. Strategies include:

  • Lipophilicity optimization : LogP values >2.5 improve CNS penetration, as seen in fluorinated benzamide tracers .
  • Metabolite profiling : LC-MS/MS analysis of plasma and brain homogenates identifies major metabolites that may interfere with activity .
  • Species-specific differences : Comparative studies in rodent vs. primate models account for variations in receptor density and metabolism .

Q. What structural modifications enhance the selectivity of this compound for non-dopaminergic targets?

Modifications to the benzamide scaffold influence target engagement:

  • Methoxy group repositioning : Shifting substituents from 2,3- to 3,4-positions alters affinity for serotonin vs. dopamine receptors .
  • Butyl chain substitution : Replacing the N-butyl group with cyclopropane or aryl moieties (e.g., in Trypanosoma brucei inhibitors) can redirect selectivity .
  • Isotopic labeling : Incorporation of 18^{18}F or 11^{11}C enables PET imaging to map off-target binding in vivo .

Q. How should researchers address contradictory data on the metabolic stability of benzamide derivatives?

Contradictory findings may stem from assay conditions (e.g., microsomal vs. hepatocyte models) or species differences. A systematic approach includes:

  • Standardized protocols : Use pooled human liver microsomes with NADPH cofactors for CYP450 stability assays .
  • Cross-species validation : Compare degradation rates in mouse, rat, and human models to identify translational gaps .
  • Computational modeling : QSAR models predict metabolic hotspots (e.g., methoxy demethylation) to guide structural optimization .

Methodological Considerations

Q. What safety and waste management protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste segregation : Collect organic solvent waste separately and dispose via licensed chemical waste contractors .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust or vapors, as per S22/S24/25 safety codes .

Q. How can researchers design dose-response studies to minimize variability in benzamide efficacy assays?

  • Pre-experiment standardization : Normalize cell viability (>90%) and receptor expression levels (e.g., via flow cytometry) .
  • Logarithmic dosing : Test concentrations spanning 3–4 orders of magnitude (e.g., 1 nM–10 µM) to capture full sigmoidal curves .
  • Internal controls : Include reference compounds (e.g., haloperidol for D2 receptors) to validate assay sensitivity .

Data Interpretation and Reporting

Q. What statistical methods are recommended for analyzing conflicting binding affinity data across studies?

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
  • Bland-Altman plots : Visualize systematic biases between assay platforms (e.g., radioligand vs. fluorescence polarization) .
  • Sensitivity analysis : Exclude outliers and re-calculate IC₅₀ values to assess robustness .

Q. How should researchers report negative or inconclusive findings for this compound?

Transparency is critical. Include:

  • Detailed experimental parameters (e.g., buffer pH, temperature) to enable replication .
  • Raw datasets : Upload to repositories like PubChem or Zenodo for independent verification .
  • Limitations section : Discuss potential confounders (e.g., compound solubility, batch variability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.